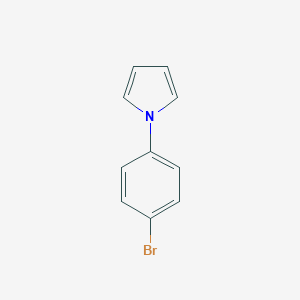

1-(4-bromophenyl)-1H-pyrrole

概要

説明

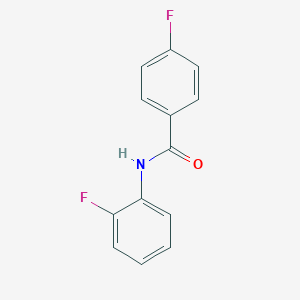

The compound “1-(4-bromophenyl)-1H-pyrrole” belongs to the class of organic compounds known as pyrroles. Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom and four carbon atoms .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds often involve reactions such as Suzuki cross-coupling . This method involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate in the presence of a base and a palladium catalyst .Molecular Structure Analysis

The molecular structure of a similar compound, “1-Propanone, 1-(4-bromophenyl)-”, has been analyzed . It has a molecular formula of C9H9BrO and a molecular weight of 213.071 .科学的研究の応用

Synthesis and Photoluminescence

1-(4-bromophenyl)-1H-pyrrole has been utilized in the synthesis of various chemical compounds. For instance, it reacts with aromatic alkynes under blue light irradiation to form pyrrolo[1,2-a]quinoline and ullazines, using rhodamine 6G as a catalyst. This process is significant due to its room temperature operation and avoidance of transition metal catalysts (Das, Ghosh, & Koenig, 2016). Moreover, polymers containing this compound show strong fluorescence and photoluminescence, making them suitable for electronic applications (Zhang & Tieke, 2008).

Corrosion Inhibition

Research has also focused on 1H-pyrrole derivatives, like this compound, for their potential as corrosion inhibitors. These compounds have shown effectiveness in protecting carbon steel in hydrochloric acid, indicating their utility in industrial applications (Zarrouk et al., 2015).

Thermodynamic Properties

The study of thermodynamics of halogenated 1-phenylpyrrole derivatives, which include this compound, has provided insights into their standard molar enthalpies of formation. These studies are crucial for understanding the stability and reactivity of these compounds (Santos & Silva, 2010).

Polymer Synthesis

Additionally, this compound derivatives have been used in the synthesis of deeply colored polymers. These polymers, due to their solubility and color properties, are potential candidates for various applications, including optoelectronics (Welterlich, Charov, & Tieke, 2012).

Catalysis in Organic Synthesis

Furthermore, derivatives of this compound have been utilized in catalysis for organic synthesis processes. These compounds have facilitated efficient coupling reactions, exemplified by the synthesis of a highly active palladium catalyst for Suzuki-type C−C coupling (Mazet & Gade, 2001).

Safety and Hazards

将来の方向性

作用機序

Target of Action

Related compounds such as pyrazole derivatives have shown potent antileishmanial and antimalarial activities . They have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Mode of Action

Similar compounds have shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, often overexpressed in several tumor cell lineages . Topo IB is an enzyme that alters the topologic states of DNA during transcription .

Biochemical Pathways

Related compounds have shown to affect the bmp2/smad1 signaling pathway , which is crucial for bone formation and repair .

Pharmacokinetics

The pharmacokinetic studies of similar compounds have been established .

Result of Action

Related compounds have shown to promote osteogenesis by upregulating the expression of osteogenic genes (runx2 and type 1 col) via activation of the bmp2/smad1 signaling pathway .

Action Environment

It’s known that factors such as ph, temperature, and presence of other compounds can influence the stability and efficacy of similar compounds .

特性

IUPAC Name |

1-(4-bromophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRSPNWMMJNYMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70297607 | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5044-39-3 | |

| Record name | 5044-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70297607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is significant about the synthesis of 1-(4-bromophenyl)-1H-pyrrole?

A1: this compound is typically synthesized via a modified Clauson-Kaas reaction. [] This method is valuable because it allows for the preparation of various p-substituted N-phenylpyrroles, with this compound serving as a crucial building block for more complex molecules. For instance, it can be employed in Stille cross-coupling reactions to create symmetrically and asymmetrically end-capped pyrrole thiophenes like 1-[4-(thiophen-2-yl)phenyl]-1H-pyrrole and 1,1'-(bithiophen5,5’’-diyldibenzene-4,1-diyl)bis(1H-pyrrole). []

Q2: How do researchers characterize this compound?

A2: Various spectroscopic techniques are used to confirm the structure and purity of synthesized this compound. These include:

- NMR Spectroscopy: Both 1H and 13C NMR spectra provide detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. []

- IR Spectroscopy: Infrared spectroscopy helps identify specific functional groups present in the compound by analyzing its vibrational modes. []

- Mass Spectrometry: This technique determines the molecular weight of the compound, further confirming its identity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one](/img/structure/B184693.png)

![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)